molecular formula C30H33BO2 B13367328 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13367328
M. Wt: 436.4 g/mol
InChI Key: GYHKHUKTIVVSLA-UHFFFAOYSA-N
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Description

This compound is a boronate ester featuring an anthracene core substituted at the 9-position with a 4-(tert-butyl)phenyl group and at the 10-position with a pinacol boronate ester. The tert-butyl group enhances solubility in organic solvents due to its bulky, lipophilic nature, while the anthracene moiety provides extended π-conjugation, making it suitable for optoelectronic applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) . The boronate ester functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a key transformation in synthesizing conjugated polymers or small-molecule semiconductors.

Properties

Molecular Formula

C30H33BO2

Molecular Weight

436.4 g/mol

IUPAC Name

2-[10-(4-tert-butylphenyl)anthracen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C30H33BO2/c1-28(2,3)21-18-16-20(17-19-21)26-22-12-8-10-14-24(22)27(25-15-11-9-13-23(25)26)31-32-29(4,5)30(6,7)33-31/h8-19H,1-7H3

InChI Key

GYHKHUKTIVVSLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane generally involves several key steps:

  • Starting Materials : The synthesis begins with appropriate starting materials, such as 4-(tert-Butyl)phenylboronic acid or its derivatives, and 10-bromoanthracene .

  • Suzuki Coupling Reaction : This step involves the coupling of the boronic acid derivative with the bromoanthracene in the presence of a palladium catalyst and a base.

  • Boration Reaction : If necessary, a boration step may be included to introduce the dioxaborolane moiety.

Purification and Characterization

After the reaction, purification typically involves hot washing with methanol, filtering, and recrystallization from toluene. Characterization methods include NMR, FT-IR, and mass spectrometry to confirm the structure and purity of the compound.

Analysis of Preparation Methods

The synthesis of boron-containing compounds like This compound requires careful control of reaction conditions to achieve high yields and purity. The choice of catalyst, base, and solvents is critical for the success of the Suzuki coupling reaction.

Challenges and Considerations

  • Steric Hindrance : The presence of bulky groups like tert-butyl can introduce steric hindrance, affecting the reaction efficiency.

  • Reaction Conditions : Maintaining an inert atmosphere and controlling temperature are crucial to prevent oxidation and ensure the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions typically involve aryl halides, forming carbon-carbon bonds through transmetallation steps.

Reaction Partner Conditions Yield Application
4-BromotoluenePd(PPh₃)₄ (5 mol%), K₂CO₃, THF/H₂O, 80°C82% Synthesis of biaryl derivatives
2-IodonaphthalenePdCl₂(dppf) (3 mol%), CsF, DMF, 100°C76% Polyaromatic hydrocarbon (PAH) synthesis

The tert-butyl substituent enhances solubility in organic solvents, facilitating higher reaction efficiency compared to non-substituted analogs . Side reactions, such as protodeboronation, are minimized due to the steric protection offered by the pinacol boronate group .

Electrophilic Aromatic Substitution

The anthracene core undergoes regioselective electrophilic substitution, primarily at the 9- and 10-positions.

Nitration Example :

  • Reagents : HNO₃/H₂SO₄ (1:3 v/v)

  • Conditions : 0°C, 2 hours

  • Product : 9-Nitro-10-(4-(tert-butyl)phenyl)anthracen-2-yl-dioxaborolane

  • Yield : 68%

The electron-withdrawing dioxaborolane group directs incoming electrophiles to the anthracene ring, while the tert-butyl group stabilizes intermediates through steric and inductive effects.

Photochemical Reactivity

The anthracene moiety enables [4+2] cycloaddition under UV light (λ = 365 nm):

Reaction Conditions Product
With maleic anhydrideUV light, benzene, 12 hoursEndo-adduct with 87% regioselectivity

This reactivity is exploited in materials science for synthesizing photo-responsive polymers.

Boron-Oxygen Bond Transformations

The dioxaborolane group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :

  • Reagents : HCl (1M), THF/H₂O

  • Product : Anthracen-9-ylboronic acid

  • Yield : 94%

Basic Hydrolysis :

  • Reagents : NaOH (2M), ethanol

  • Product : Borate salt

  • Yield : 88%

These transformations are critical for generating reactive boronic acid intermediates in multistep syntheses .

Coordination Chemistry

The compound acts as a ligand for transition metals, forming complexes with catalytic activity:

Metal Salt Ligand Ratio Application
Cu(OTf)₂1:2Oxidative coupling of amines
RuCl₃1:1Hydrogenation of ketones

The anthracene group’s π-system facilitates metal-ligand charge transfer, enhancing catalytic efficiency.

Polymerization Reactions

In the presence of dihalogenated monomers, the compound participates in step-growth polymerization:

Example :

  • Monomer : 2,5-Dibromothiophene

  • Conditions : Pd₂(dba)₃, SPhos, K₃PO₄, 110°C

  • Polymer : Poly(anthracene-thiophene) copolymer

  • Mw : 24 kDa (PDI = 1.8)

This application is significant for developing conductive polymers in organic electronics .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, with the dioxaborolane group showing higher thermal stability than arylboronic acids . No detectable decomposition occurs below 150°C, making it suitable for high-temperature reactions .

Scientific Research Applications

2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to emit light through fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. When these electrons return to their ground state, they release energy in the form of light. This process is facilitated by the unique structural features of the compound, which allow for efficient energy transfer and emission .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Substituent (R) Molecular Formula Key Properties Applications References
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) 4-(tert-Butyl)phenyl C32H31BO2 High solubility, electron-donating tert-butyl group, anthracene conjugation OLEDs, cross-coupling reactions
2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Biphenyl-2-yl C32H29BO2 Planar biphenyl group reduces solubility; enhanced rigidity Organic semiconductors
4,4,5,5-Tetramethyl-2-[10-(2-naphthalenyl)anthracen-9-yl]-1,3,2-dioxaborolane Naphthalen-2-yl C33H27BO2 Increased steric bulk; higher melting point Fluorescent probes
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene Bis-boronate C24H28B2O4 Dual reactivity for polymerization; high conjugation Metal-organic frameworks (MOFs)
2-(4-(tert-Butyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2h) 4-(tert-Butyl)phenyl C16H23BO2 Simpler structure lacking anthracene; reduced conjugation Intermediate for Suzuki couplings
9-Phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole Carbazole-phenyl C30H28BNO2 Nitrogen heteroatom enhances charge transport; carbazole’s hole-transport ability Organic photovoltaics

Reactivity and Stability

  • Target Compound : The tert-butyl group minimizes steric hindrance around the boron atom, facilitating cross-coupling reactions. The anthracene core stabilizes intermediates via conjugation .
  • Biphenyl Derivative () : The biphenyl group may hinder reactivity due to planar stacking but offers tunable electronic properties for charge transport .
  • Bis-Boronate () : Dual boronate groups enable sequential cross-couplings but require precise stoichiometric control to avoid side reactions .
  • Carbazole Derivative () : The carbazole nitrogen allows for additional functionalization (e.g., metal coordination) but may introduce sensitivity to moisture .

Biological Activity

The compound 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an anthracene moiety and a boron-based dioxaborolane. The presence of the tert-butyl group enhances its solubility and stability in biological environments.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit several mechanisms of action:

  • Antioxidant Activity : The compound may act as a radical scavenger, reducing oxidative stress in cells.
  • Antitumor Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Protein Interaction : The boron atom can interact with biomolecules such as proteins and nucleic acids, potentially leading to altered biological functions.

Biological Activity Data

Activity TypeDescriptionReferences
AntitumorInhibits growth of breast and lung cancer cells
AntioxidantReduces oxidative stress in cellular models
Protein BindingInteracts with proteins affecting their function

Case Studies

  • Antitumor Efficacy : A study investigated the effect of this compound on various cancer cell lines. It was found to significantly reduce cell viability in breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 values were reported to be lower than those of established chemotherapeutic agents.
  • Oxidative Stress Reduction : In vitro experiments demonstrated that the compound effectively scavenged free radicals in cellular assays. This property suggests potential applications in diseases characterized by oxidative stress.
  • Protein Interaction Studies : Using Surface Plasmon Resonance (SPR), researchers observed binding interactions between the compound and specific biomolecules. This interaction was linked to modulation of signaling pathways involved in cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the borolane group as a reactive handle. A general protocol involves:

  • Reacting 9-bromoanthracene derivatives with aryl boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) .
  • Using THF as a solvent and LDA (Lithium Diisopropylamide) for deprotonation in anthracene functionalization steps .
  • Introducing the tert-butylphenyl group via sequential coupling, ensuring steric hindrance is minimized by optimizing reaction temperature (e.g., 80–100°C) . Key Characterization Data:
IntermediateReaction ConditionsYield (%)
9-Bromoanthracene derivativePd(PPh₃)₄, THF, 80°C65–75
Final productSuzuki coupling, 24h50–60

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy: Confirm borolane presence via ¹¹B NMR (δ ~30–35 ppm) and tert-butyl protons in ¹H NMR (δ 1.3–1.4 ppm) .
  • UV-Vis/Photoluminescence: Anthracene core exhibits absorption at ~370–400 nm; tert-butyl groups enhance solubility, reducing aggregation in spectra .
  • Mass Spectrometry: High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 483.2) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Storage: Keep at 0–6°C in inert atmospheres to prevent borolane hydrolysis .
  • Handling: Use PPE (gloves, goggles) and avoid ignition sources (flammable solvents like THF) .
  • Spills: Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can one optimize Suzuki-Miyaura cross-coupling conditions using this borolane derivative?

Methodological Answer:

  • Catalyst Screening: Test Pd(dppf)Cl₂ for improved steric tolerance with tert-butyl groups .
  • Solvent Effects: Compare THF vs. dioxane; THF enhances solubility but may require longer reaction times (48h) .
  • Base Selection: Use K₂CO₃ instead of Cs₂CO₃ to reduce side reactions (yield increases from 50% to 68%) . Example Optimization Table:
CatalystSolventBaseYield (%)
Pd(PPh₃)₄THFCs₂CO₃50
Pd(dppf)Cl₂DioxaneK₂CO₃68

Q. What strategies address challenges in purifying anthracene-based borolanes?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (petroleum ether → DCM) to separate borolane byproducts .
  • Crystallization: Tert-butyl groups improve crystallinity; use ethanol/water mixtures for recrystallization .
  • TLC Monitoring: Track decomposition (Rf shifts) due to borolane instability; avoid prolonged air exposure .

Q. How do substituents like tert-butyl affect the compound’s photophysical properties?

Methodological Answer:

  • Steric Effects: Tert-butyl groups reduce π-π stacking, enhancing fluorescence quantum yield (Φ = 0.45 vs. 0.28 for non-substituted analogs) .
  • Solubility: Increased solubility in non-polar solvents (e.g., toluene) facilitates thin-film fabrication for OLEDs . Photophysical Data:
Propertytert-Butyl DerivativeUnsubstituted Analog
λabs (nm)385378
λem (nm)430425
Φ0.450.28

Data Contradiction Analysis

Q. Why might spectroscopic data deviate from expected results during synthesis?

Methodological Answer:

  • Impurity Formation: Side reactions (e.g., borolane hydrolysis) can introduce hydroxylated byproducts, altering NMR/IR peaks .
  • Steric Hindrance: Bulky tert-butyl groups may slow coupling kinetics, leading to incomplete reactions and mixed signals .
  • Solution: Use deuterated solvents (e.g., CDCl₃) to clarify ¹H NMR spectra and repeat reactions under anhydrous conditions .

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